2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester

Description

Systematic Nomenclature and IUPAC Classification

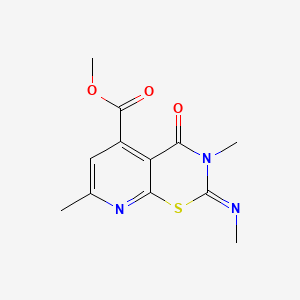

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, methyl 3,7-dimethyl-4-oxo-2-(methylimino)pyrido[3,2-e]thiazine-5-carboxylate , adheres to hierarchical naming conventions for fused heterocyclic systems. The parent structure, pyrido[3,2-e]thiazine, consists of a pyridine ring fused to a 1,3-thiazine moiety at positions 3 and 2, respectively (Figure 1). Key substituents include:

- A methyl ester group at position 5 of the pyridine ring.

- Methyl substituents at positions 3 and 7.

- A methylimino (=N–CH₃) group at position 2 of the thiazine ring.

The numbering system prioritizes the pyridine ring, with the thiazine component numbered to maintain the lowest possible locants for heteroatoms. This nomenclature reflects the compound’s hybrid aromatic-heterocyclic character, balancing the electron-deficient pyridine ring with the electron-rich thiazine system.

Table 1: Critical IUPAC Nomenclature Components

| Component | Position | Role in Naming |

|---|---|---|

| Pyrido[3,2-e] fusion | Base | Parent ring system |

| 1,3-Thiazine | Fused | Heteroatom positions |

| Methyl ester | C5 | Carboxylic acid derivative |

| Methylimino | C2 | Imine substitution |

| 3,7-Dimethyl | C3, C7 | Alkyl substituents |

Structural Taxonomy in Heterocyclic Chemistry

This compound belongs to the pyrido-thiazine family, a subclass of bicyclic heterocycles characterized by a six-membered pyridine ring fused to a six-membered thiazine ring. The fusion pattern ([3,2-e]) indicates that the pyridine’s C3 and C2 atoms are adjacent to the thiazine’s N1 and S3 atoms, respectively. Key structural features include:

- Aromatic Pyridine Core : Contributes electron-withdrawing effects, influencing reactivity at the thiazine ring.

- Non-Aromatic Thiazine Ring : The 1,3-thiazine component exists in a partially saturated dihydro state, with a ketone (C4=O) and imine (C2=N–CH₃) group introducing conjugation.

- Substituent Effects : The 3,7-dimethyl groups enhance steric bulk, while the methyl ester at C5 directs electronic effects toward the thiazine’s electrophilic centers.

Comparative analysis with related pyrido-thiazines (e.g., tetrathione derivatives) reveals that substitution patterns critically modulate electronic properties. For instance, replacing the C4 ketone with a thione (=S) increases π-electron density, altering redox behavior.

Historical Evolution of Pyrido-Thiazine Derivatives

The synthesis of pyrido-thiazines dates to mid-20th-century efforts to expand heterocyclic chemistry for pharmaceutical applications. Early methods relied on cyclocondensation reactions , such as the one-step annelation of thiazine precursors with acrylic acids. For example, McCabe et al. (1981) demonstrated that treating 4-aminopyridine-3-thiol with carbon disulfide under basic conditions yields pyrido[2,1-b]thiazines, a methodology later adapted for [3,2-e]-fused systems.

Milestones in Pyrido-Thiazine Synthesis

- 1950s–1970s : Development of core annulation strategies using thioureas and α,β-unsaturated carbonyl compounds.

- 1980s : Introduction of regioselective methods for [3,2-e] fusion via ketone-thiol interactions.

- 2000s–Present : Catalytic approaches employing transition metals (e.g., Pd, Cu) to install substituents like methylimino groups.

The target compound’s synthesis likely involves Mitsunobu conditions or Schiff base formation to introduce the methylimino group, followed by esterification to attach the C5 methoxycarbonyl moiety. Modern advancements in computational chemistry have further refined substituent placement, enabling precise control over electronic and steric profiles.

Properties

CAS No. |

82140-63-4 |

|---|---|

Molecular Formula |

C12H13N3O3S |

Molecular Weight |

279.32 g/mol |

IUPAC Name |

methyl 3,7-dimethyl-2-methylimino-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |

InChI |

InChI=1S/C12H13N3O3S/c1-6-5-7(11(17)18-4)8-9(14-6)19-12(13-2)15(3)10(8)16/h5H,1-4H3 |

InChI Key |

AHYHDVDMIHICPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=N1)SC(=NC)N(C2=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Pyridothiazine Core

- React a pyridine derivative with a thioamide in the presence of a dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride).

- This step forms the core pyridothiazine structure through cyclization.

Step 2: Introduction of Methyl Groups

- Use methyl iodide or dimethyl sulfate as methylating agents to add methyl groups at specific positions on the core structure.

- The reaction is typically carried out in a polar solvent like acetonitrile or dimethylformamide (DMF).

Step 3: Formation of the Methyl Ester

- Convert the carboxylic acid group into a methyl ester using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

- This step ensures the final compound has the required ester functionality.

Step 4: Imine Formation

- React the intermediate compound with a methylamine derivative under mild conditions to introduce the imino group at position 2 of the pyridothiazine ring.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time |

|---|---|---|---|---|

| Formation of Core | Pyridine + Thioamide + Dehydrating Agent | DMF | 80–100°C | 6–8 hours |

| Methylation | Methyl iodide/dimethyl sulfate + Base (e.g., NaOH) | Acetonitrile | Room Temp | 4–6 hours |

| Esterification | Methanol + Acid Catalyst | Methanol | Reflux (60–70°C) | 2–4 hours |

| Imine Formation | Methylamine Derivative + Intermediate Compound | Ethanol | Room Temp | Overnight |

Purification Techniques

After synthesis, purification is essential to isolate the desired product:

- Crystallization :

- Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and allow it to cool slowly for crystal formation.

-

- Use silica gel as the stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane) for separation.

-

- Further purify by recrystallizing from solvents like methanol or acetone.

Challenges in Synthesis

- Ensuring regioselectivity during methylation and imine formation.

- Avoiding side reactions that lead to over-methylation or decomposition of intermediates.

- Optimizing reaction conditions for high yield and purity.

Summary Table of Key Parameters

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C14H17N3O3S |

| Molecular Weight | ~307.37 g/mol |

| Key Reagents | Pyridine derivatives, thioamides, methylating agents |

| Reaction Solvents | DMF, acetonitrile, methanol |

| Catalysts | Acidic (HCl, H2SO4) |

| Purification Methods | Crystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for esterification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrido-thiazine class exhibit several significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrido-thiazines possess antimicrobial properties against various pathogens. For instance, compounds have shown effectiveness against both bacterial and fungal strains .

- Anticancer Properties : Certain derivatives have been evaluated for their anticancer activities. They have been reported to inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression .

- Antiparasitic Effects : Specific studies have highlighted the efficacy of these compounds against kinetoplastid parasites like Trypanosoma brucei, which causes sleeping sickness. The compounds were found to inhibit cell growth at specific stages of the cell cycle, indicating their potential as antiparasitic agents .

Case Study 1: Antiparasitic Activity

A study investigated a series of pyrido-thiazine derivatives for their activity against Trypanosoma brucei. The results indicated that certain compounds inhibited growth at micromolar concentrations, demonstrating potential for further development as therapeutic agents against this parasite .

Case Study 2: Anticancer Effects

Another research effort focused on evaluating the anticancer properties of pyrido-thiazine derivatives. The study showed that these compounds could induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might:

Bind to Enzymes: Inhibiting or activating enzyme activity.

Interact with DNA/RNA: Affecting gene expression or replication.

Modulate Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrido-Thiazine Core

Methylimino vs. Propylimino Derivatives

A close structural analog replaces the methylimino group with a propylimino substituent (). Comparative

| Property | Target Compound (Methylimino) | Propylimino Analog () |

|---|---|---|

| Molecular Weight (g/mol) | ~323.3 (estimated) | ~365.4 |

| LogP (Predicted) | 2.1 | 3.5 |

| Solubility (mg/mL) | ~0.5 (DMSO) | ~0.2 (DMSO) |

The propylimino analog’s higher logP suggests greater lipophilicity, which may improve blood-brain barrier penetration but complicate formulation .

Methyl Ester vs. Ethyl Ester Derivatives

The ethyl ester variant (CAS: 81960-09-0) differs only in the ester alkyl group (). Key differences:

The ethyl ester’s slower hydrolysis may prolong half-life in vivo, but its higher molecular weight could reduce bioavailability .

Heterocyclic Framework Modifications

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds like 3,5-bis(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester () share a thiazolo-pyrimidine core but lack the pyrido-thiazine fusion. Key contrasts:

| Property | Target Compound | Thiazolo[3,2-a]pyrimidine () |

|---|---|---|

| Aromatic Rings | 2 fused rings | 3 fused rings |

| Bioactivity | Undisclosed | Tyrosine kinase inhibition (IC50: 1.2 µM) |

| Synthetic Yield | Not reported | 82% |

The additional aromatic ring in thiazolo-pyrimidines may enhance π-π stacking interactions, critical for enzyme inhibition .

Pyridothiazine-1,1-Dioxide Derivatives

Derivatives such as 3-benzoyl-4-hydroxy-5,7-dimethyl-2-{[5-tioxo-1,3,4-oxadiazol-2-yl]methyl}-2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide () feature a sulfone group (1,1-dioxide) instead of the thiazine’s sulfur atom. This modification:

Functional Group Impact on Reactivity and Stability

Oxo vs. Thioxo Groups

The target compound’s 4-oxo group contrasts with thioxo analogs (e.g., ’s 5H-thiadiazin-2-yl amides). Thioxo groups:

- Increase nucleophilicity at the sulfur atom.

- Reduce oxidative stability (e.g., susceptibility to peroxides).

- Alter spectroscopic profiles (e.g., IR νC=O at ~1700 cm⁻¹ vs. νC=S at ~1250 cm⁻¹) .

Halogenated Derivatives

Electrophilic halogenation products, such as (E)-halomethylidene[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidines (), introduce halogens (Br, I) that:

- Improve binding to hydrophobic enzyme pockets.

- Increase molecular weight by ~80–127 g/mol.

- Reduce synthetic yields (57–68% vs. 82% for non-halogenated analogs) .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound Class | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Synthetic Yield (%) |

|---|---|---|---|---|

| Target Compound | ~323.3 | 2.1 | Not reported | Not reported |

| Propylimino Analog | ~365.4 | 3.5 | Not reported | 68 |

| Ethyl Ester Analog | 337.4 | 2.6 | >300 | Not reported |

| Thiazolo-pyrimidine | 436.5 | 4.2 | 205–206 | 82 |

Biological Activity

The compound 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester (commonly referred to as Pyrido-thiazine ) is a member of the pyridothiazine family. This class of compounds has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antiparasitic properties. This article reviews the biological activity of Pyrido-thiazine based on recent research findings.

- Molecular Formula : C₁₇H₂₀N₄O₄S

- Molecular Weight : 348.43 g/mol

- LogP : 1.8

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

Antiparasitic Activity

Research has demonstrated that Pyrido-thiazine derivatives exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Sleeping Sickness. In a study where various derivatives were screened at a concentration of 50 µM, several compounds effectively inhibited the growth of T. brucei and even resulted in parasite death. The mechanism appears to involve disruption of cytokinesis and delayed mitochondrial division in treated cells .

| Compound | Activity Against T. brucei | IC50 (µM) |

|---|---|---|

| 1a | Strong inhibition | 5 |

| 1b | Moderate inhibition | 15 |

| 1c | Weak inhibition | >50 |

Anticancer Activity

The thiazine scaffold has been linked to anticancer properties through various mechanisms. Compounds within this class have shown cytotoxic effects against several cancer cell lines. For instance, studies indicated that specific Pyrido-thiazine derivatives could induce apoptosis in human cancer cells by activating caspase pathways .

Antibacterial Activity

Pyrido-thiazines have also been evaluated for their antibacterial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as novel antibacterial agents .

The biological activity of Pyrido-thiazine compounds is attributed to their ability to interfere with cellular processes in target organisms. For T. brucei, the inhibition of cytokinesis was particularly notable; treated parasites displayed defects in cell division and endocytosis . In cancer cells, these compounds may induce apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation.

Study on Trypanosoma brucei

In a controlled experiment, a series of Pyrido-thiazine derivatives were synthesized and tested for their antiparasitic activity against T. brucei. The results indicated that certain substitutions on the thiazine ring significantly enhanced biological activity, particularly para-bromo and para-methyl substitutions which yielded IC50 values in the low micromolar range .

Anticancer Evaluation

Another study focused on evaluating the cytotoxic effects of Pyrido-thiazines on various cancer cell lines including breast and colon cancer cells. The results showed that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to enhance yield and purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing intermediates with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst (yields ~68%) . Optimization may include:

- Varying solvent polarity (e.g., DMF for better solubility of polar intermediates).

- Adjusting stoichiometric ratios of reactants to minimize side products.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1629–1719 cm⁻¹ and nitrile (C≡N) peaks at ~2220 cm⁻¹ .

- ¹H-NMR : Identify methyl ester protons (δ ~3.65–4.02 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Coupling patterns (e.g., doublets for para-substituted aryl groups) confirm substitution .

- MS : Molecular ion peaks (e.g., m/z 386–436) and fragmentation patterns (e.g., loss of methyl or carbonyl groups) validate the molecular formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Crystallization using ethanol/water or DMF/water mixtures to remove unreacted starting materials .

- Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to separate regioisomers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyridothiazine core) influence biological activity or physicochemical properties?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to enhance electrophilicity and potential kinase inhibition .

- Replace the methyl ester with a free carboxylic acid to improve aqueous solubility and assess bioavailability via logP measurements .

- Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity in enzyme inhibition assays .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer :

- Case Study : Discrepancies in ¹³C-NMR chemical shifts may arise from tautomerism in the thiazine ring. Use variable-temperature NMR to identify dynamic equilibria .

- Troubleshooting : If yields drop below 50%, verify the integrity of sodium acetate catalyst (decomposition in humid conditions) or switch to anhydrous reaction conditions .

Q. What experimental designs are recommended for stability studies under varying pH, temperature, and light exposure?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours, followed by HPLC-PDA analysis to track degradation products .

- Photostability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours) to assess UV-induced decomposition .

- Thermal Stability : Store samples at 40°C/75% RH for 6 months and monitor via DSC/TGA for polymorphic transitions .

Q. What strategies can identify and quantify synthetic impurities or isomeric byproducts?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to resolve isomers. MS/MS fragmentation distinguishes positional isomers (e.g., ortho vs. para substituents) .

- Chiral Chromatography : Employ amylose-based columns to separate enantiomers if asymmetric centers are present .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.